5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with a difluoromethoxyphenyl group and an imidazolylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the difluoromethoxyphenyl and imidazolylphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(methoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
- 5-[4-(trifluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
- 5-[4-(chloromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
Uniqueness
The presence of the difluoromethoxy group in 5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity to biological targets, and overall biological activity, making it a compound of particular interest in drug discovery and development.
Properties
Molecular Formula |
C21H17F2N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-N-[4-(2-methylimidazol-1-yl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H17F2N5O2/c1-13-24-10-11-28(13)16-6-4-15(5-7-16)25-20(29)19-12-18(26-27-19)14-2-8-17(9-3-14)30-21(22)23/h2-12,21H,1H3,(H,25,29)(H,26,27) |
InChI Key |
QUMIPDSHMUTTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.